Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)

4-Nitrophenyl phenyl sulfide structure
4-Nitrophenyl phenyl sulfide structure
Nome do Produto:4-Nitrophenyl phenyl sulfide
N.o CAS:952-97-6
MF:C12H9NO2S
MW:231.270361661911
MDL:MFCD00024700
CID:83248
PubChem ID:13720

4-Nitrophenyl phenyl sulfide Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Nitrophenyl phenyl sulfide
    • 4-Nitrodiphenyl Sulfide
    • 1-nitro-4-phenylsulfanylbenzene
    • 4-Nitrophenyl Phenyl
    • 4-Nitrophenol phenyl sulphide
    • 1-Nitro-4-(phenylthio)benzene (ACI)
    • Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
    • (4-Nitrophenyl)(phenyl)sulfane
    • (4-Nitrophenyl)phenylsulphide
    • 1-Nitro-4-phenylsulfanyl-benzene
    • 4-(Phenylthio)nitrobenzene
    • 4-Nitro-1-(phenylthio)benzene
    • NSC 87341
    • p-Nitrodiphenyl sulfide
    • p-Nitrophenyl phenyl sulfide
    • Phenyl 4-nitrophenyl sulfide
    • Phenyl p-nitrophenyl sulfide
    • AS-38165
    • 1-Nitro-4-(phenylsulfanyl)benzene
    • MFCD00024700
    • 4-06-00-01694 (Beilstein Handbook Reference)
    • NS00040443
    • EINECS 213-462-5
    • CCRIS 3887
    • Benzene, 1-nitro-4-(phenylthio)-
    • 952-97-6
    • A6UNS7FMA7
    • SCHEMBL268150
    • 4-Nitrophenyl phenyl sulphide
    • SULFIDE, p-NITROPHENYL PHENYL
    • NSC87341
    • NCIOpen2_005248
    • Phenyl-p-nitrophenyl sulfide
    • AKOS005216932
    • Phenyl p-nitrophenylsulfide
    • Benzene,1-nitro-4-(phenylthio)-
    • DTXSID50241784
    • 4-(Nitrophenyl) phenyl sulfide
    • 4-NO2TE
    • DB-057573
    • CS-0204892
    • 1-Nitro-4-(phenylthio)benzene
    • NSC-87341
    • DTXCID80164275
    • UNII-A6UNS7FMA7
    • 4-Nitrodiphenyl thioether
    • BRN 1912782
    • 4-Nitrophenyl phenyl sulfide, 97%
    • STK697629
    • MDL: MFCD00024700
    • Inchi: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
    • Chave InChI: RJCBYBQJVXVVKB-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 231.03500
  • Massa monoisotópica: 231.035
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 228
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 71.1A^2
  • Carga de Superfície: 0
  • XLogP3: nothing
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.2840 (rough estimate)
  • Ponto de Fusão: 52-55 ºC
  • Ponto de ebulição: 396.8°Cat760mmHg
  • Ponto de Flash: 193.8°C
  • Índice de Refracção: 1.5500 (estimate)
  • PSA: 71.12000
  • LogP: 4.26920
  • Solubilidade: Not determined

4-Nitrophenyl phenyl sulfide Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: Irritant
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • WGK Alemanha:3
  • Código da categoria de perigo: R36/37/38
  • Instrução de Segurança: S26-S36
  • RTECS:WQ5620000
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Store at recommended temperature
  • Frases de Risco:R36/37/38

4-Nitrophenyl phenyl sulfide Dados aduaneiros

  • CÓDIGO SH:2930909090
  • Dados aduaneiros:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Nitrophenyl phenyl sulfide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N931715-1g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
1g
¥68.00 2022-09-01
Oakwood
002980-1g
4-Nitrophenyl phenyl sulfide
952-97-6
1g
$10.00 2024-07-19
TRC
N504470-2500mg
4-Nitrophenyl Phenyl Sulfide
952-97-6
2500mg
$155.00 2023-05-17
Ambeed
A726707-100g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
100g
$352.0 2025-03-05
Alichem
A019134628-100g
4-Nitrophenyl phenyl sulfide
952-97-6 95%
100g
$582.12 2023-08-31
TRC
N504470-2.5g
4-Nitrophenyl Phenyl Sulfide
952-97-6
2.5g
$ 125.00 2022-06-03
Ambeed
A726707-1g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
1g
$14.0 2025-03-05
Fluorochem
002980-1g
4-Nitrophenyl phenyl sulfide
952-97-6 97%
1g
£19.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17278-5g
4-Nitrophenyl phenyl sulfide, 98%
952-97-6 98%
5g
¥610.00 2023-02-14
abcr
AB118258-25 g
4-Nitrophenyl phenyl sulfide, 98%; .
952-97-6 98%
25 g
€216.00 2023-07-20

4-Nitrophenyl phenyl sulfide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ;  6 h, 60 °C
Referência
Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates
Samanta, Partha Kumar; Biswas, Rima; Bhaduri, Samanka Narayan; Ray, Shounak; Biswas, Papu, Microporous and Mesoporous Materials, 2021, 323,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
Referência
Oxime ester useful for photopolymerization initiator with good sensitivity
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica ,  Nickel ferrite Solvents: Water ;  20 h, 90 °C
Referência
Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium
Iqubal, Asif Md.; Islam, Sk. Safikul; Ghosh, Kajari; Molla, Rostam Ali; Kamaluddin; et al, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ;  10 h, 80 °C
Referência
CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8
Amiri, Kamran; Rostami, Amin; Rostami, Abed, New Journal of Chemistry, 2016, 40(9), 7522-7528

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ;  2 h, 70 °C
Referência
Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides
Gogoi, Prasanta; Hazarika, Sukanya; Sarma, Manas J.; Sarma, Kuladip; Barman, Pranjit, Tetrahedron, 2014, 70(41), 7484-7489

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C
Tsuzaki, Marina; Ando, Shin; Ishizuka, Tadao, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
Referência
Oxime ester compound useful for photopolymerization initiator with good sensitivity
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
Referência
Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators
, Japan, , ,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ;  6 h, 80 °C
Referência
Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors
Tavares, Jose M. da C. Junior; da Silva, Caren D. G.; dos Santos, Beatriz F.; Souza, Nicole S.; de Oliveira, Aline R.; et al, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ;  6 h, 110 °C
Referência
New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions
Coelho, Felipe Lange; Dresch, Lucielle Codeim; Stieler, Rafael ; Campo, Leandra Franciscato; Schneider, Paulo Henrique, Catalysis Communications, 2019, 121, 19-26

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Hexamethylphosphoramide
Referência
Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides
Gulevich, Yu. V.; Bumagin, N. A.; Beletskaya, I. P., Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ;  60 h, 5 bar, 130 °C
Referência
Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling
Frindy, Sana; El Kadib, Abdelkrim; Lahcini, Mohamed; Primo, Ana; Garcia, Hermenegildo, ChemCatChem, 2015, 7(20), 3307-3315

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide ,  Copper oxide (CuO) ,  Alumina ,  Tetrapropylammonium hydroxide ,  Silica Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
Referência
High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5
Fu, Wenqian; Liu, Taotao; Fang, Zhongxue; Ma, Yuli; Zheng, Xiang; et al, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  10 min, 80 °C
Referência
Aromatic nucleophilic polysubstitution by sequential SRN1 reactions
Beugelmans, Rene; Chbani, Mohamed, Bulletin de la Societe Chimique de France, 1995, 132(3), 290-305

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  S8 Catalysts: Copper Solvents: Dimethylformamide ;  11 h, 80 °C
Referência
Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation
Amiri, Kamran; Rostami, Amin; Samadi, Saadi; Rostami, Abed, Catalysis Communications, 2016, 86, 108-112

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ;  6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
Referência
Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands
Kumar, Gulshan; Hussain, Firasat; Gupta, Rajeev, Dalton Transactions, 2017, 46(43), 15023-15031

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  21 h, 110 °C
Referência
Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions
Huang, Yu-Ting; Tsai, Wan-Ting; Badsara, Satpal Singh; Chan, Chien-Ching; Lee, Chin-Fa, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Reline ;  1.5 h, 80 °C
Referência
Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers.
Pant, Preeti L.; Shankarling, Ganapati S., ChemistrySelect, 2017, 2(25), 7645-7650

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  24 h, 130 °C
Referência
Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions
Sharma, Rakesh K.; Gaur, Rashmi; Yadav, Manavi; Rathi, Anuj K.; Pechousek, Jiri; et al, ChemCatChem, 2015, 7(21), 3495-3502

Synthetic Routes 20

Condições de reacção
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Acetonitrile ;  24 h, 15 - 20 °C
Referência
TBAF-catalyzed facile synthesis of unsymmetrical diaryl thioethers via mild SNAr reactions
Yu, Baohua; Zang, Xufeng; Yu, Xiaochun; Xu, Qing, Journal of Chemical Research, 2010, 34(6), 351-353

4-Nitrophenyl phenyl sulfide Raw materials

4-Nitrophenyl phenyl sulfide Preparation Products

4-Nitrophenyl phenyl sulfide Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
A845267
Pureza:99%
Quantidade:100g
Preço ($):288.0